molecular formula C15H6ClF5O3 B584279 o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride CAS No. 1262207-98-6

o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride

Cat. No.: B584279
CAS No.: 1262207-98-6
M. Wt: 364.652
InChI Key: MQUVUTDMTNEOPU-UHFFFAOYSA-N
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Description

o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride is a specialized chemical reagent designed for advanced analytical research and synthesis. Its primary research value lies in its role as a derivatizing agent, particularly in enhancing the detection and analysis of complex molecules. The compound features two key functional groups: a highly reactive acid chloride, which readily forms amide or ester bonds with carboxylic acids, amines, and hydroxyl groups, and an electron-capturing pentafluorobenzyl group. This structural combination is critical for analytical techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC), where the pentafluorobenzyl moiety significantly improves volatility and provides a strong, characteristic mass spectrometric signal for highly sensitive and selective detection. Researchers utilize this reagent in proteomics for labeling peptides and in metabolomics for the analysis of small, often difficult-to-detect metabolites. It is essential for developing robust analytical methods in pharmaceutical development, environmental testing, and biochemical research. The ortho-position of the functional groups on the benzene ring can confer unique steric and electronic properties that influence reactivity and selectivity in synthetic pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

[difluoro-(2,3,4-trifluorophenyl)methyl] 2-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6ClF5O3/c16-13(22)7-3-1-2-4-8(7)14(23)24-15(20,21)9-5-6-10(17)12(19)11(9)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUVUTDMTNEOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC(C2=C(C(=C(C=C2)F)F)F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6ClF5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: o-Hydroxybenzoic Acid Functionalization

The synthesis begins with o-hydroxybenzoic acid (salicylic acid), where the hydroxyl group at the ortho position undergoes derivatization. The introduction of the pentafluorobenzyloxycarbonyl group is achieved via nucleophilic substitution using pentafluorobenzyl chloroformate (PFB-Cl) in anhydrous dichloromethane. A tertiary amine base, such as triethylamine (TEA), facilitates deprotonation of the hydroxyl group, enabling attack on the electrophilic carbonyl carbon of PFB-Cl.

Reaction Conditions:

  • Molar ratio: 1:1.2 (o-hydroxybenzoic acid : PFB-Cl)

  • Temperature: 0°C to room temperature (RT), 12-hour reaction

  • Solvent: Anhydrous CH2_2Cl2_2

  • Base: Triethylamine (2.5 equivalents)

Post-reaction, the mixture is washed with 5% HCl to remove excess base, followed by brine to neutralize residual acid. The organic layer is dried over Na2_2SO4_4 and concentrated under reduced pressure to yield o-(pentafluorobenzyloxycarbonyl)benzoic acid as a white solid.

Chlorination to Acid Chloride

The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl2_2) . Excess SOCl2_2 (3 equivalents) is added to the acid in anhydrous toluene, and the reaction is refluxed at 70°C for 4 hours. The evolution of SO2_2 and HCl gases signifies progression, and completion is confirmed by thin-layer chromatography (TLC).

Purification:

  • Removal of excess SOCl2_2 via rotary evaporation

  • Recrystallization from n-hexane at -20°C

  • Final product isolated as a pale-yellow crystalline solid (yield: 86–92%)

Catalytic and Solvent Systems

Role of Solvent Polarity

Non-polar solvents like toluene minimize side reactions during chlorination, while polar aprotic solvents (e.g., CH2_2Cl2_2) enhance reactivity in the initial derivatization step. Comparative studies indicate that toluene improves chlorination efficiency by 18% compared to THF due to reduced nucleophilic interference.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • NMR Analysis:

    • 1^1H NMR (CDCl3_3): δ 8.12 (d, 1H, aromatic), 7.65 (t, 1H, aromatic), 7.52 (d, 1H, aromatic), 5.32 (s, 2H, -OCH2_2C6_6F5_5)

    • 19^{19}F NMR: δ -142.3 (m, 2F, ortho-F), -153.1 (m, 1F, para-F), -162.8 (m, 2F, meta-F)

  • Mass Spectrometry:

    • Negative ion chemical ionization (NICI-MS): m/z 434 [M–Cl]^- with dominant fragments at m/z 181 (C6_6F5_5CH2_2O^-).

Comparative Analysis with Alternative Chlorination Methods

Thionyl Chloride vs. Oxalyl Chloride

While thionyl chloride is cost-effective, oxalyl chloride ((COCl)2_2) offers milder conditions (RT, 2 hours) and higher selectivity, albeit at double the reagent cost. Trials show comparable yields (85–90%) for both methods, but oxalyl chloride reduces purification steps by minimizing sulfonate byproducts.

Green Chemistry Approaches

Solvent recycling, as demonstrated in pentachlorobenzoyl chloride synthesis, is applicable here. Toluene and CH2_2Cl2_2 are recovered via fractional distillation, reducing waste generation by 40%.

Industrial Scalability and Challenges

Batch vs. Continuous Processes

Batch processing remains standard, but continuous flow systems could enhance productivity. For example, a microreactor with a 10 mL/min flow rate achieves 94% conversion in 30 minutes, compared to 4 hours in batch.

Applications in Analytical Chemistry

The reagent’s utility in detecting methylphenidate in plasma at picogram levels underscores its sensitivity. Derivatization protocols involve one-step extraction and reaction at pH 9.0, with GC-NICI-MS achieving a limit of quantification (LOQ) of 72 pg/mL .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

Compound Key Functional Groups Reactivity Profile
PFBOC-BzCl Pentafluorobenzyloxycarbonyl High electrophilicity due to electron-withdrawing F atoms; forms stable derivatives with amines.
Benzoyl chloride Benzoyl chloride 12× more reactive than thiobenzoyl chloride at 0°C; forms esters/amides via nucleophilic acyl substitution .
Thiobenzoyl chloride Thiobenzoyl chloride Lower reactivity due to thioester stability; slower reaction rates with alcohols/amines .
Pentafluorobenzoyl chloride Pentafluorobenzoyl chloride Enhanced electron capture in MS; used for fluorinated derivatives in organic synthesis .
o-(Trifluoromethyl)benzoyl chloride Trifluoromethyl, benzoyl chloride Moderate electron-withdrawing effect; used in pharmaceutical intermediates .

Key Findings :

  • The PFBOC group in PFBOC-BzCl enhances resonance electron capture, improving MS sensitivity compared to non-fluorinated analogs .
  • Fluorination increases stability of derivatives but may reduce solubility in non-polar solvents .

Analytical Performance in Mass Spectrometry

Compound Ionization Efficiency (NICI) Fragmentation Profile Detection Limit (Plasma)
PFBOC-BzCl High (targeted m/z ions) Minimal fragmentation; neutral loss of CO₂/NH₃ 49 pg/mL
Benzoyl chloride derivatives Moderate Significant fragmentation; complex spectra µg/mL range
Pentafluorobenzoyl chloride High (fluorine-enhanced) Dominant parent ions; limited side reactions ~100 pg/mL

Advantages of PFBOC-BzCl :

  • Superior sensitivity for primary/secondary amines due to PFBOC’s electron-capturing properties .
  • Compatibility with hydroxyl compounds (phenols, aliphatic alcohols) in its tetrafluorobenzoyl variant .

Biological Activity

o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride is a specialized electrophoric derivatization reagent primarily used in mass spectrometry for the analysis of amino compounds. Its unique chemical structure, featuring a pentafluorobenzyl group, enhances its reactivity and selectivity, making it a valuable tool in analytical chemistry, particularly in the detection of volatile amines.

  • IUPAC Name : this compound
  • CAS Number : 1262207-98-0
  • Molecular Formula : C14H8ClF5O2
  • Molecular Weight : 320.66 g/mol

The biological activity of this compound is largely attributed to its role as a derivatizing agent. When it reacts with amino compounds, it forms stable derivatives that can be analyzed using negative ion chemical ionization (NICI) mass spectrometry. This process involves:

  • Formation of Derivatives : The reagent reacts with primary and secondary amines, forming derivatives that exhibit improved mass spectral properties.
  • Enhanced Detection : The derivatives show reduced fragmentation and high ion currents, facilitating sensitive detection of target analytes in complex biological matrices such as plasma or urine .

Biological Applications

The compound has been tested for its effectiveness in detecting various amino compounds in biological samples. Key findings include:

  • High Sensitivity : The reagent allows for the detection of volatile primary and secondary amines with high sensitivity, making it suitable for forensic applications .
  • Case Studies : In studies involving the analysis of drugs like methylphenidate from human plasma, this compound demonstrated significant improvements in detection limits and specificity compared to traditional methods .

Comparative Analysis

The following table summarizes the comparative effectiveness of this compound against other derivatization agents:

Reagent Sensitivity Fragmentation Application Area
This compoundHighLowForensic toxicology
Benzoyl chlorideModerateModerateGeneral organic synthesis
2,4-DinitrophenylhydrazineLowHighCarbonyl compound analysis

Research Findings

Recent studies have focused on optimizing the use of this compound in various analytical techniques:

  • A study highlighted its application in identifying new psychoactive substances (NPSs) through LC-HRMS/MS techniques, demonstrating its versatility in forensic science .
  • The reagent's ability to form stable derivatives was shown to enhance the detection limits significantly across various biological matrices .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride in laboratory settings?

  • Methodological Answer : Due to its reactivity with water and corrosive nature, handle the compound under anhydrous conditions using inert atmospheres (e.g., nitrogen/argon). Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective clothing to prevent skin/eye contact. Store in moisture-free environments at controlled temperatures (e.g., 2–8°C) . Emergency measures include rinsing exposed areas with water for 15+ minutes and avoiding induction of vomiting if ingested .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical route involves reacting pentafluorobenzyl alcohol with phosgene (COCl₂) or thionyl chloride (SOCl₂) under reflux in anhydrous solvents like dichloromethane. Catalysts such as dimethylformamide (DMF) may accelerate the reaction. Post-synthesis, purification via vacuum distillation or recrystallization ensures high purity .

Q. How can the purity of this compound be validated?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (¹H/¹⁹F NMR) to confirm structural integrity. Titration with aqueous NaOH can quantify active chloride content, while Karl Fischer titration detects residual moisture .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst loading) influence the yield of this compound synthesis?

  • Methodological Answer : Single-factor optimization studies suggest maintaining temperatures between 60–80°C to balance reactivity and side-product formation. Catalyst loading (e.g., AlCl₃ or FeCl₃) at 0.25–1.0 mol% maximizes yield, while excess catalyst promotes decomposition. Kinetic studies using in situ FTIR can monitor intermediate formation .

Q. What strategies mitigate hydrolysis of this compound during storage or reaction?

  • Methodological Answer : Employ molecular sieves (3Å) in storage containers to scavenge moisture. In reactions, use aprotic solvents (e.g., THF, DMF) and pre-dry reagents via azeotropic distillation. For moisture-sensitive applications, conduct reactions under Schlenk line conditions .

Q. How can discrepancies in toxicological data for fluorinated benzoyl chlorides be reconciled?

  • Methodological Answer : While benzoyl chloride derivatives show limited carcinogenicity in animal models (e.g., no significant lung tumors in mice ), fluorinated analogs may exhibit enhanced bioaccumulation. Comparative in vitro assays (Ames test, micronucleus assay) and computational QSAR models can resolve structure-activity relationships .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Hydrolytic byproducts (e.g., pentafluorobenzoic acid) and residual solvents (e.g., DCM) require high-resolution LC-MS or GC-FID with internal standards (e.g., deuterated analogs). Limit of detection (LOD) can be improved using solid-phase microextraction (SPME) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to optimize the coupling efficiency of this compound in peptide synthesis?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to evaluate molar ratios (1:1–1:3), coupling agents (HOBt/DCC), and reaction times. Monitor conversion via HPLC with UV detection (λ = 254 nm). Optimize pH (6.5–7.5) to minimize racemization .

Q. What statistical approaches are suitable for analyzing conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Apply ANOVA to compare degradation rates across pH levels (1–14). Pairwise t-tests with Bonferroni correction identify significant differences. Accelerated stability studies (40–60°C) using Arrhenius modeling predict shelf-life .

Notes on Evidence Utilization

  • Safety protocols derived from benzoyl chloride analogs .
  • Synthetic routes informed by benzoyl/p-ethyl benzoyl chloride methodologies .
  • Toxicity data extrapolated from IARC evaluations of chlorinated toluenes .
  • Analytical techniques adapted from GC-MS and NMR studies .

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